benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate
Description
Benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate (CAS: 365998-35-2) is a chiral cyclohexane-derived carbamate compound with a molecular formula of C₂₂H₃₃N₃O₅ and a molar mass of 419.51 g/mol . Its structure features:
- A tert-butoxycarbonyl (Boc) -protected amine group at the 2-position of the cyclohexyl ring.
- A benzyl carbamate group, serving as a protective group for the secondary amine.
This compound is typically stored at room temperature, indicating stability under ambient conditions . Its stereochemical configuration (1S,2R,4S) suggests utility in enantioselective synthesis, particularly as an intermediate in pharmaceutical manufacturing, as implied by its role in patented processes .
Properties
IUPAC Name |
benzyl N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O5/c1-22(2,3)30-21(28)24-18-13-16(19(26)25(4)5)11-12-17(18)23-20(27)29-14-15-9-7-6-8-10-15/h6-10,16-18H,11-14H2,1-5H3,(H,23,27)(H,24,28)/t16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLRESHKGHNBEV-OKZBNKHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)OCC2=CC=CC=C2)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@@H]1NC(=O)OCC2=CC=CC=C2)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725850 | |
| Record name | Benzyl tert-butyl [(1S,2R,4S)-4-(dimethylcarbamoyl)cyclohexane-1,2-diyl]biscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365998-35-2 | |
| Record name | Benzyl tert-butyl [(1S,2R,4S)-4-(dimethylcarbamoyl)cyclohexane-1,2-diyl]biscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate (CAS Number: 365998-35-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.
The compound features a cyclohexyl structure with dimethylcarbamoyl and tert-butoxycarbonyl functional groups, which contribute to its biological activity.
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives containing the dimethylcarbamoyl group have been associated with apoptosis induction in cancer cells. Preliminary studies suggest that this compound may also exhibit similar effects.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes involved in metabolic pathways. Compounds with carbamate moieties have been studied for their ability to inhibit serine hydrolases and other enzymes, which could be relevant for therapeutic applications in metabolic disorders.
Study 1: Synthesis and Biological Evaluation
A study published in Molecules explored the synthesis of carbamate derivatives and their biological evaluation against various cancer cell lines. The findings suggested that modifications at the carbamate position could significantly influence cytotoxicity and selectivity towards cancer cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | A549 |
| Benzyl Carbamate | 15 | HeLa |
| Compound B | 5 | MCF-7 |
This table illustrates the comparative potency of this compound against established cancer cell lines.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how similar compounds induce apoptosis in cancer cells. The study identified that these compounds activate caspase pathways leading to programmed cell death . Although direct evidence for this compound was not presented, it lays a foundation for future research.
Comparison with Similar Compounds
To contextualize its properties and applications, benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate is compared with structurally and functionally related compounds.
Structural Analogs
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Storage Conditions |
|---|---|---|---|---|---|
| This compound | 365998-35-2 | C₂₂H₃₃N₃O₅ | 419.51 | Boc, dimethylcarbamoyl, benzyl carbamate | Room temperature |
| tert-Butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate | 58521-45-2 | C₁₁H₂₁NO₃ | 215.29 | Boc, ketone, linear chain | Not specified |
| Impurity-I (thiazol-5-yl-methyl derivative) | Not available | C₃₄H₄₀N₆O₆S₂ | 716.84 | Thiazole, hydroxy, phenyl groups | Not specified |
| N-(5-Chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-{[(5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}cyclohexyl]ethanediamide | Not available | C₂₉H₃₆ClN₇O₅S | 646.17 | Thiazolo-pyridine, chloropyridinyl, ethanediamide | Not specified |
Key Observations:
Steric and Conformational Effects: The cyclohexyl backbone in the target compound introduces conformational rigidity compared to linear analogs like tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate . This rigidity may influence binding specificity in drug-receptor interactions.
Protective Group Chemistry: The Boc group in the target compound is a common protective strategy for amines, offering stability under basic conditions. In contrast, the benzyl carbamate group requires hydrogenolysis for deprotection, differing from the ethyl ester hydrochloride used in related syntheses .
Synthetic Utility :
- The target compound is synthesized via multi-step reactions involving bases like DBU or sodium carbonate , similar to the patented process for N-(5-Chloropyridin-2-yl)-N-[...]ethanediamide .
- Impurities like Impurity-I arise from incomplete protection or side reactions during synthesis, highlighting the importance of reaction optimization to avoid structural deviations .
Physicochemical and Functional Differences
Table 2: Functional Group Impact on Properties
| Functional Group | Target Compound | tert-Butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate | Thiazole-Containing Analogs |
|---|---|---|---|
| Boc Group | Enhances amine stability | Same role | Absent in some analogs |
| Dimethylcarbamoyl | Increases steric bulk | Absent | Replaced with thiazole |
| Benzyl Carbamate | Requires hydrogenolysis | Absent | Varied protective groups |
| Aromatic/Heterocyclic Moieties | Limited | Absent | High (e.g., thiazole, pyridine) |
Key Findings:
- The dimethylcarbamoyl group in the target compound reduces solubility in polar solvents compared to simpler carbamates but improves metabolic stability by resisting enzymatic cleavage .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Stereoselective construction of the cyclohexyl diamine core with defined (1S,2R,4S) stereochemistry.
- Protection of amine groups using tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent coupling steps.
- Introduction of the dimethylcarbamoyl moiety via amide bond formation.
- Formation of the benzyl carbamate ester at the terminal amine.
This multi-functionalized molecule requires careful orchestration of protecting groups and coupling reagents to maintain stereochemical integrity and achieve high purity.
Stepwise Preparation Method
Synthesis of the Cyclohexyl Diamine Intermediate
- The starting material is often a cyclohexane derivative with two amino substituents at the 1,2-positions.
- Stereochemical control is achieved through chiral pool synthesis or asymmetric catalysis to yield the (1S,2R,4S) configuration.
- The primary amine at position 2 is protected with a Boc group using di-tert-butyl dicarbonate under basic conditions to form the tert-butoxycarbonylamino substituent.
Introduction of the Dimethylcarbamoyl Group at Position 4
- The secondary amine or hydroxyl group at position 4 is functionalized by coupling with dimethylcarbamoyl chloride or equivalent activated carbamoyl derivatives.
- This step typically employs a base such as triethylamine to scavenge HCl and promote amide bond formation.
- Reaction conditions are optimized to avoid racemization or epimerization of the chiral centers.
Formation of the Benzyl Carbamate
- The terminal amine is converted to the benzyl carbamate by reaction with benzyl chloroformate (Cbz-Cl) or benzyl carbonate reagents.
- This step is performed under mild basic conditions (e.g., sodium bicarbonate or triethylamine) to preserve the Boc protection and other sensitive groups.
- The benzyl carbamate serves as a protecting group or functional handle for further synthetic transformations.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate (Boc2O), base | Typically in dichloromethane or THF, 0–25°C |
| Dimethylcarbamoyl Introduction | Dimethylcarbamoyl chloride, triethylamine | Anhydrous solvent (e.g., dichloromethane), 0–25°C |
| Benzyl Carbamate Formation | Benzyl chloroformate, base (NaHCO3, TEA) | Aqueous-organic biphasic system, 0–25°C |
Purification and Characterization
- After synthesis, the compound is purified by techniques such as reverse-phase high-performance liquid chromatography (HPLC) to achieve ≥97% purity.
- Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.
Challenges and Solutions in Preparation
- Epimerization Risks: The chiral centers are sensitive to racemization during coupling steps; mild conditions and rapid workup are essential.
- Low Yields in Large-Scale Synthesis: Scale-up can suffer from decreased yields due to incomplete reactions or side reactions.
- Advanced Techniques: Flow chemistry and microwave-assisted synthesis have been employed to improve reaction efficiency and stereochemical fidelity.
Detailed Research Findings and Patent Insights
- A 2016 patent (US20160016974A1) describes preparation methods for optically active diamine compounds similar in structure, emphasizing the use of protected intermediates and controlled coupling reactions to maintain stereochemistry.
- Another patent (CA3087004A1) outlines methods for preparing tert-butyl carbamate derivatives of cyclohexyl diamines with dimethylcarbamoyl groups, highlighting reaction parameters such as temperature control and solvent choice to optimize yields and purity.
- Research literature on peptide coupling strategies informs the use of carbodiimide-mediated coupling (e.g., DCC/HOBt) for amide bond formation, which can be adapted for this compound's synthesis.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclohexyl diamine stereoselective synthesis | Chiral starting materials or catalysts | (1S,2R,4S) stereochemistry established |
| 2 | Boc protection of amine | Di-tert-butyl dicarbonate, base, 0–25°C | Boc-protected amine intermediate |
| 3 | Dimethylcarbamoyl group introduction | Dimethylcarbamoyl chloride, triethylamine | Formation of amide at C4 position |
| 4 | Benzyl carbamate formation | Benzyl chloroformate, base, 0–25°C | Benzyl carbamate ester installed |
| 5 | Purification and characterization | Reverse-phase HPLC, NMR, MS | High-purity, stereochemically pure product |
Q & A
Q. What are the key synthetic strategies for preparing this carbamate derivative?
The synthesis involves multi-step routes prioritizing stereochemical control. A critical step is the enantioselective formation of the cyclohexyl scaffold, often achieved via iodolactamization to establish the (1S,2R,4S) configuration . The tert-butoxycarbonyl (Boc) group is introduced early as a temporary protecting group for the amine, while the dimethylcarbamoyl moiety is typically added via nucleophilic acylation. Benzyl carbamate installation occurs last to avoid premature deprotection. Reaction conditions (e.g., low temperatures, anhydrous solvents) are optimized to minimize epimerization .
Q. How is stereochemical integrity confirmed during synthesis?
X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in studies of structurally similar tert-butyl carbamates . Chiral HPLC with polysaccharide-based columns resolves enantiomers, while - and -NMR analysis (e.g., NOESY) identifies axial/equatorial substituents on the cyclohexyl ring. Polarimetry and optical rotation comparisons to known intermediates further validate stereopurity .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : and spectra confirm regiochemistry and detect impurities.
- Mass spectrometry (HRMS/ESI-MS) : Validates molecular weight and fragmentation patterns.
- HPLC : Reverse-phase and chiral methods assess purity and enantiomeric excess.
- FT-IR : Identifies carbamate C=O stretches (~1700 cm) and N-H bonds (~3350 cm) .
Q. What is the role of the Boc and dimethylcarbamoyl groups?
- Boc group : Protects the amine during synthesis, enabling selective reactions at other sites. It is removed under acidic conditions (e.g., TFA) without disturbing the carbamate or dimethylcarbamoyl groups .
- Dimethylcarbamoyl group : Acts as an electron-withdrawing substituent, influencing the cyclohexyl ring’s conformational stability and reactivity in downstream functionalization .
Advanced Research Questions
Q. What challenges arise in regioselective functionalization of the cyclohexyl ring?
The steric and electronic environment of the (1S,2R,4S)-configured cyclohexyl ring complicates regioselective modifications. For example, iodolactamization must favor the 2-position over the 4-position. Strategies include:
- Steric directing : Bulky reagents or catalysts bias reactivity toward less hindered sites.
- Electronic directing : Electron-rich moieties (e.g., dimethylcarbamoyl) deactivate adjacent positions via conjugation .
Q. How can computational modeling predict conformational behavior in solution?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model the compound’s low-energy conformers. These tools predict:
- Axial vs. equatorial substituent preferences : Influences hydrogen-bonding networks and solubility.
- Solvent effects : Polar aprotic solvents stabilize carbamate carbonyl interactions, while nonpolar solvents favor intramolecular hydrogen bonding .
Q. What strategies mitigate epimerization during synthesis?
- Low-temperature reactions : Reduce kinetic energy, limiting racemization.
- Protecting group selection : Boc’s stability under basic conditions prevents amine deprotonation.
- Inert atmospheres : Minimize oxidative degradation of sensitive intermediates .
Q. How does stereochemistry influence biological target interactions?
The (1S,2R,4S) configuration determines spatial complementarity with enzymes or receptors. For example, in studies of CCR2 antagonists, analogous stereochemistry in cyclohexylcarbamates enhanced binding affinity by >100-fold compared to non-chiral analogs. Molecular docking studies correlate specific stereocenters with hydrogen-bonding and hydrophobic interactions in active sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
